

A Technical Guide to the Molecular Structure and Synthesis of Rat Atriopeptin I

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Compound of Interest

Compound Name: Atriopeptin I (rat, mouse)

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This technical guide provides a comprehensive overview of the molecular structure and chemical synthesis of rat atriopeptin I, a key peptide in cardiovascular and renal homeostasis. This document details its physicochemical properties, a detailed protocol for its solid-phase synthesis, and a visualization of its primary signaling pathway.

Molecular Structure of Rat Atriopeptin I

Rat atriopeptin I is a 21-amino acid peptide hormone.^{[1][2]} Its structure is characterized by a 17-membered ring formed by a disulfide bond between two cysteine residues. This cyclic structure is crucial for its biological activity.^[3]

Physicochemical Properties

A summary of the key quantitative data for rat atriopeptin I is presented in the table below.

Property	Value	Reference
Amino Acid Sequence	H-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-OH	[3]
Sequence Abbreviation	SSCFGGRIDRIGAQSGLGCN S	[3][4]
Molecular Formula	C83H135N29O30S2	[3][4]
Molecular Weight	2083.3 g/mol	[3][4]
CAS Number	89139-53-7	[3][4]
Structure	Cyclic peptide with one disulfide bond (Cys3-Cys19)	[3][4]
Purity (Synthetic)	> 95%	[4]

Synthesis of Rat Atriopeptin I

The chemical synthesis of rat atriopeptin I is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), followed by oxidative cyclization to form the essential disulfide bond.[3][5] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the preferred method for SPPS.[3][6]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of rat atriopeptin I on a solid support resin.

Materials:

- Fmoc-protected amino acids
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)

- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Water
- Dichloromethane (DCM)
- Methanol (MeOH)
- Acetonitrile (ACN)
- Diethyl ether
- Dimethyl sulfoxide (DMSO)
- Ammonium bicarbonate buffer

Procedure:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
 - Repeat the treatment with fresh piperidine solution for 15 minutes.
 - Wash the resin thoroughly with DMF, DCM, and MeOH.
- Amino Acid Coupling:

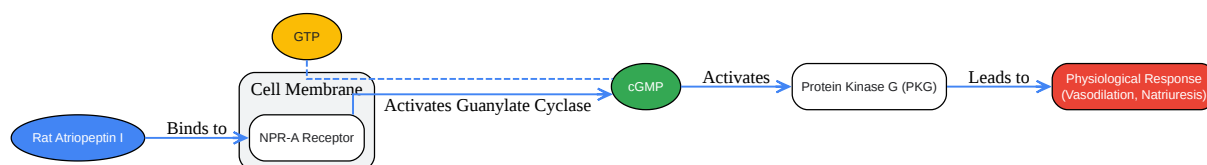
- Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
- Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
- Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
- Wash the resin with DMF, DCM, and MeOH.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
- Cleavage and Deprotection:
 - Wash the fully assembled peptide-resin with DCM.
 - Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (90:5:2.5:2.5) for 3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide and wash with cold diethyl ether.
- Disulfide Bond Formation (Cyclization):
 - Dissolve the crude linear peptide in a dilute solution of DMSO (10%) in water.
 - Adjust the pH to 8.5 with ammonium bicarbonate buffer.
 - Stir the solution at room temperature and monitor the cyclization by HPLC.
- Purification:
 - Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

- Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
- Collect fractions containing the pure peptide.
- Lyophilization and Characterization:
 - Lyophilize the pure fractions to obtain the final peptide as a white powder.
 - Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.

Visualizations

Signaling Pathway of Rat Atriopeptin I

Rat atriopeptin I exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP), which then acts as a second messenger to mediate downstream physiological responses, including vasodilation and natriuresis.

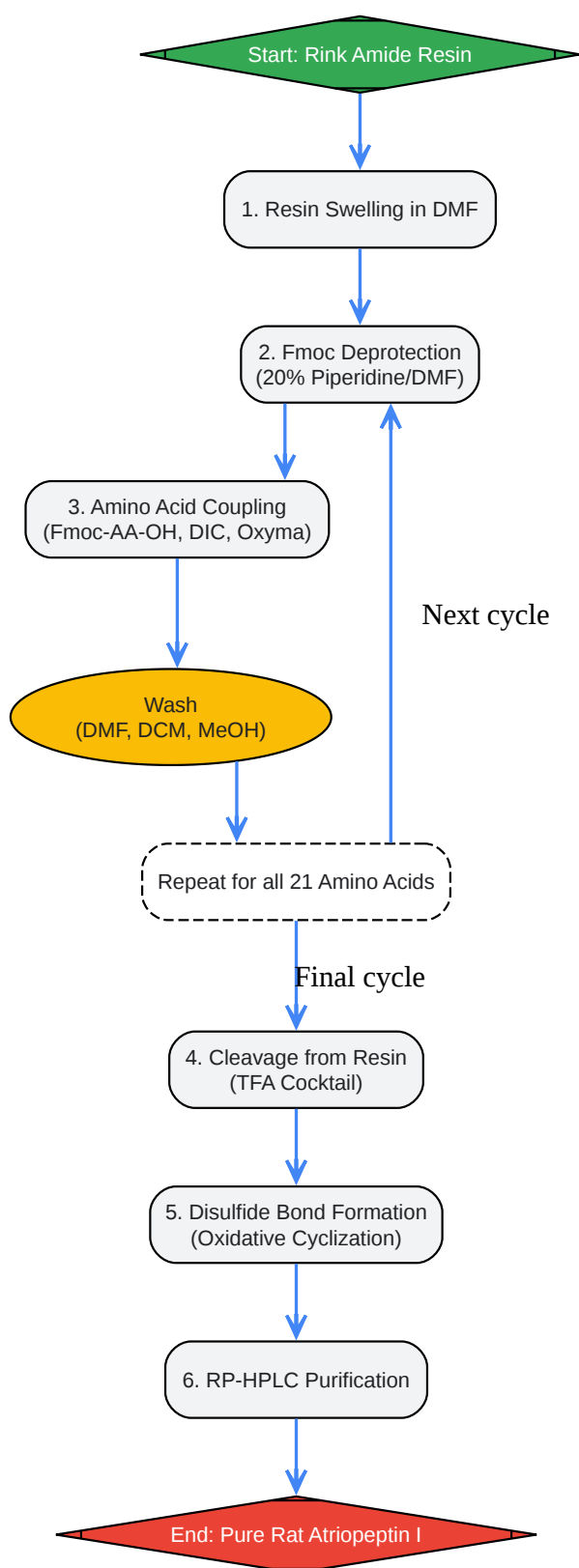


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Caption: Signaling pathway of rat atriopeptin I.

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of rat atriopeptin I.



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Caption: Workflow for the solid-phase synthesis of rat atriopeptin I.

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